URAT1 inhibitor 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

URAT1 inhibitor 6 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound helps to increase the excretion of uric acid, thereby lowering serum uric acid levels. This mechanism is particularly beneficial in the treatment of conditions such as gout and hyperuricemia, where elevated levels of uric acid can lead to the formation of painful urate crystals in the joints and tissues .

Preparation Methods

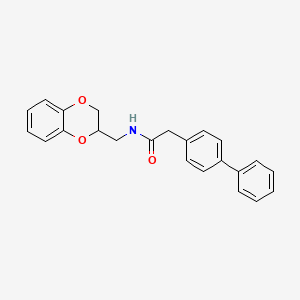

Synthetic Routes and Reaction Conditions: The synthesis of URAT1 inhibitor 6 typically involves the creation of biphenyl carboxylic acid derivativesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial use. The industrial production also incorporates stringent quality control measures to ensure the compound meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: URAT1 inhibitor 6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of inhibitory activity.

Reduction: Reduction reactions can modify the functional groups on the biphenyl core, potentially altering the compound’s efficacy.

Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing the compound’s properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides

Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often tested for their efficacy in inhibiting URAT1 and lowering serum uric acid levels .

Scientific Research Applications

URAT1 inhibitor 6 has a wide range of scientific research applications, including:

Chemistry: The compound is used in the study of urate transport mechanisms and the development of new uricosuric agents.

Biology: Researchers use this compound to investigate the role of uric acid in cellular processes and its impact on various biological systems.

Medicine: The primary application of this compound is in the treatment of gout and hyperuricemia.

Industry: The compound is also used in the pharmaceutical industry for the development of new drugs targeting urate transporters

Mechanism of Action

URAT1 inhibitor 6 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1) in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This mechanism helps to prevent the formation of urate crystals and reduce the risk of gout flares .

Comparison with Similar Compounds

Lesinurad: Another URAT1 inhibitor used in the treatment of gout. .

Benzbromarone: A potent URAT1 inhibitor with a high risk of hepatotoxicity, making it less favorable for long-term use.

Uniqueness of URAT1 Inhibitor 6: this compound is unique due to its high selectivity for URAT1 and its favorable safety profile. Unlike some other URAT1 inhibitors, it does not significantly interact with other urate transporters or cause severe off-target effects. This makes it a promising candidate for the treatment of hyperuricemia and gout .

Properties

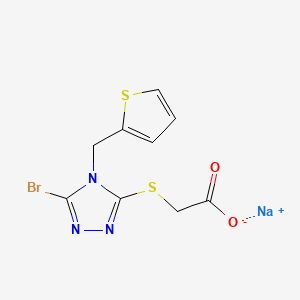

Molecular Formula |

C9H7BrN3NaO2S2 |

|---|---|

Molecular Weight |

356.2 g/mol |

IUPAC Name |

sodium;2-[[5-bromo-4-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C9H8BrN3O2S2.Na/c10-8-11-12-9(17-5-7(14)15)13(8)4-6-2-1-3-16-6;/h1-3H,4-5H2,(H,14,15);/q;+1/p-1 |

InChI Key |

YOLZEFFEYBRHAT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1)CN2C(=NN=C2Br)SCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B10861482.png)

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10861493.png)

![N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)